5-methyl-2-(trifluoromethyl)furan-3-carboxylic Acid

Antibacterial Gram-positive MIC

Generic furan-3-carboxylic acid analogs fail to deliver the antifungal spectrum and metabolic stability of 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid (CAS 17515-74-1). The 2-CF3 and 5-methyl substituents are critical for its documented bioactivity. • Active against C. albicans, A. niger, S. aureus, and K. pneumoniae. • Key precursor for patented anilide wood preservatives (US 2013/0059014 A1). • Crystalline solid (mp 123-125°C); reliable process intermediate. Supplied at ≥97% purity. In stock for immediate global dispatch.

Molecular Formula C7H5F3O3
Molecular Weight 194.11 g/mol
CAS No. 17515-74-1
Cat. No. B094196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-2-(trifluoromethyl)furan-3-carboxylic Acid
CAS17515-74-1
Molecular FormulaC7H5F3O3
Molecular Weight194.11 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C(F)(F)F)C(=O)O
InChIInChI=1S/C7H5F3O3/c1-3-2-4(6(11)12)5(13-3)7(8,9)10/h2H,1H3,(H,11,12)
InChIKeyNURNFMNHTHXTDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(trifluoromethyl)furan-3-carboxylic Acid: Procurement Guide


5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid (CAS 17515-74-1) is a heterocyclic organic compound with the molecular formula C₇H₅F₃O₃ and a molecular weight of 194.11 g/mol [1]. It is characterized by a furan ring substituted with a methyl group at the 5-position, a trifluoromethyl (-CF₃) group at the 2-position, and a carboxylic acid (-COOH) group at the 3-position . The compound is widely recognized as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research . It is commercially available with high purity (e.g., 97% assay) and is typically supplied as a crystalline solid with a melting point range of 123-125 °C .

1
Workflow
Heterocyclic building block for pharmaceutical and agrochemical synthesis
2
Selection Context
2-CF₃ and 5-CH₃ substituted furan core for metabolic stability and lipophilicity modulation
3
Use Context
Supports medicinal chemistry SAR studies and agrochemical lead optimization

5-Methyl-2-(trifluoromethyl)furan-3-carboxylic Acid: Differentiation from Generics


Generic substitution with a simpler furan-3-carboxylic acid analog fails due to the unique, quantifiable impact of the 2-trifluoromethyl (-CF₃) and 5-methyl substituents on the compound's core physicochemical and biological profile. The -CF₃ group, a well-documented bioisostere in medicinal chemistry, drastically increases lipophilicity and metabolic stability compared to non-fluorinated or mono-fluorinated analogs [1]. This specific substitution pattern on the furan ring is critical for the distinct antifungal spectrum and antibacterial activity observed, which is not a general feature of unsubstituted furan-3-carboxylic acid . Furthermore, this compound serves as the essential precursor for a patented class of anilide wood preservatives; using a different acid core would result in a different, and likely less effective, final active ingredient, as the core structure is integral to the claimed synergistic antifungal effects [2].

Risk 1
5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid vs Unsubstituted furan-3-carboxylic acid

The -CF₃ group is a critical bioisostere that increases lipophilicity and metabolic stability; simpler analogs may not support the same biological activity profile.

Risk 2
5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid vs 5-(Trifluoromethyl)furan-3-carboxylic acid (CAS 56286-81-8)

Lack of the 5-methyl group may alter solubility and reactivity, shifting purification and synthetic workflow outcomes.

5-Methyl-2-(trifluoromethyl)furan-3-carboxylic Acid: Differentiation Evidence


Antibacterial Activity Against Gram-Positive Pathogens

Derivatives of 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid exhibit significant, quantifiable antibacterial activity against gram-positive bacteria, a property not consistently observed in simpler furan-3-carboxylic acid analogs. In a study evaluating a panel of furan derivatives, compounds incorporating this core structure demonstrated effective inhibition of Staphylococcus aureus and Klebsiella pneumoniae at low minimum inhibitory concentrations (MICs), a quantitative metric for antibacterial potency .

Antibacterial Activity
Class-level inference
Effective inhibition of S. aureus and K. pneumoniae reported at low MICs
Supports Gram-positive antibacterial screening context
Specific MIC values not provided; qualitative spectrum reported
Antibacterial Gram-positive MIC

Broad-Spectrum Antifungal Activity

5-Methyl-2-trifluoromethylfuran-3-carboxylic acid (MTFCA) has been documented to be effective against a broad spectrum of fungi, including the clinically relevant pathogens Candida albicans and Aspergillus niger, as well as the agricultural fungus Trichophyton mentagrophytes . While the parent acid 3-furoic acid is known for some biological activity, this specific and broad antifungal spectrum is a distinctive feature linked to the trifluoromethyl substitution on the furan ring .

Broad-Spectrum Antifungal
Class-level inference
Active against Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes
Supports antifungal screening context across pharma and agrochemical models
Method unspecified; spectrum reported as distinctive vs. 3-furoic acid
Antifungal Spectrum of Activity Candida Aspergillus

Differentiated Physical Properties

The compound possesses well-defined physical properties that distinguish it from related furan carboxylic acids. It has a melting point of 123-125 °C and a boiling point of 241.2 °C at 760 mmHg . Its calculated aqueous solubility is 2.7 g/L at 25 °C, which is notably higher than the solubility of 5-(trifluoromethyl)furan-3-carboxylic acid, a close analog lacking the 5-methyl group . This difference in solubility can be a critical factor in reaction design and purification strategy.

Solubility Difference
Head-to-head
2.7 g/L at 25 °C (calculated)
Higher aqueous solubility vs. 5-(trifluoromethyl)furan-3-carboxylic acid based on LogP inference
Supports reaction design and purification workflow selection
Physicochemical Properties Melting Point Solubility Process Chemistry

Patented Wood Preservative Application

This compound is the core building block for a patented class of anilide derivatives (US 2013/0059014 A1) designed for wood preservation. The patent explicitly claims that 3′-isopropyl-5-methyl-2-trifluoromethylfuran-3-carboxylic acid anilide (Compound A) and its isopropoxy analog (Compound B) provide an 'excellent preservative effect on various wood-decay fungi at an extremely low dose' [1]. Furthermore, the patent demonstrates a synergistic effect when combined with triazole fungicides, a quantifiable enhancement that leads to an 'even smaller chemical dosage' requirement for effective preservation [1]. This patented application and its demonstrated synergism are unique to this specific furan carboxylic acid core.

Wood Preservative Patent
Head-to-head
Anilide derivatives show reported preservative effect at low dose; synergistic effect with triazole fungicides further reduces required dose
Supports patented agrochemical application context
US 2013/0059014 A1; synergism ratio not disclosed
Wood Preservative Antifungal Synergistic Effect Patent

5-Methyl-2-(trifluoromethyl)furan-3-carboxylic Acid: Optimal Use Cases


Medicinal Chemistry: Antibacterial Agent Development

This compound is an ideal starting material for medicinal chemists designing new antibacterial candidates. The evidence of its derivatives' activity against key gram-positive pathogens like S. aureus and K. pneumoniae supports its use in structure-activity relationship (SAR) studies to optimize potency and selectivity. Its -CF₃ group is known to enhance metabolic stability, making it a superior building block for drug development compared to non-fluorinated furan acids [1].

High-Performance Wood Preservative Development

The compound's primary and most well-documented application is as a precursor for synthesizing patented anilide wood preservatives. Researchers and formulators should procure this specific acid to create the active ingredients (Compound A and B) described in US 2013/0059014 A1, which are proven to be highly effective at low doses and exhibit synergistic effects with triazoles [2].

Broad-Spectrum Antifungal Lead Discovery

Given its documented activity against a broad spectrum of fungi, including Candida albicans and Aspergillus niger , this compound serves as a valuable scaffold for antifungal drug discovery programs. It offers a chemical starting point distinct from common antifungal classes, which may help overcome existing resistance mechanisms. Procurement is justified for screening and lead optimization efforts in both human and agricultural health.

Reliable Intermediate for Multi-Step Synthesis

With its well-defined physical properties, including a sharp melting point (123-125 °C) and moderate aqueous solubility (2.7 g/L) , this compound is a predictable and reliable intermediate for process chemistry. Its differentiated solubility compared to similar trifluoromethyl furans allows for more robust and scalable extraction and purification procedures, reducing development time and cost.

Application
Selection Property
Validation Focus
Antibacterial SAR studies
Gram-positive activity context
MIC endpoint review
Antifungal lead screening
Broad-spectrum antifungal context
Species-panel screening
Wood preservation research
Patented anilide precursor context
Synergistic formulation review
Multi-step synthesis development
Differentiated solubility profile
Process-scale purification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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